molecular formula C14H23N5O2 B3874605 8-(dimethylamino)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-(dimethylamino)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3874605
M. Wt: 293.36 g/mol
InChI Key: JKOYBXMFTWRJGZ-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including reactions such as condensation, substitution, and reduction. Without specific information on the compound , it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its structure, particularly the types and arrangement of its functional groups . Common reactions for purine derivatives include nucleophilic substitution and deprotonation .


Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. These properties are influenced by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if the compound is a drug, its mechanism of action might involve binding to a specific protein target in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic or corrosive. Safety data sheets (SDS) provide information on the hazards of a compound, as well as precautions for handling and storage .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on improving its efficacy or reducing its side effects .

Properties

IUPAC Name

8-(dimethylamino)-7-hexyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-5-6-7-8-9-19-10-11(15-13(19)17(2)3)18(4)14(21)16-12(10)20/h5-9H2,1-4H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOYBXMFTWRJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(dimethylamino)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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8-(dimethylamino)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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8-(dimethylamino)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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8-(dimethylamino)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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8-(dimethylamino)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
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8-(dimethylamino)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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